molecular formula C15H21BrN2O B162770 Bromadoline CAS No. 67579-24-2

Bromadoline

Cat. No. B162770
CAS RN: 67579-24-2
M. Wt: 325.24 g/mol
InChI Key: UFDJFJYMMIZKLG-KBPBESRZSA-N
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Description

Bromadoline, also known as U-47931E, is an opioid analgesic selective for the μ-opioid receptor . It was developed by the Upjohn company in the 1970s . The drug has a potency lying between that of codeine and morphine, being slightly stronger than pentazocine . Bromadoline is related to AH-7921 and U-47700 .


Synthesis Analysis

A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides (known colloquially as U-drugs) and 4-aminocyclohexanols, developed at the Upjohn Company in the 1970s and 1980s is presented .


Molecular Structure Analysis

Bromadoline has a molecular formula of C15H21BrN2O . Its average mass is 325.244 Da and its monoisotopic mass is 324.083710 Da .


Physical And Chemical Properties Analysis

Bromadoline has a boiling point of 444.7±40.0 °C (Predicted) and a density of 1.33±0.1 g/cm3 (Predicted) . It is soluble in DMF (30 mg/mL), DMF:PBS (pH 7.2) (1:3) (0.25 mg/mL), DMSO (30 mg/mL), and Ethanol (25 mg/mL) . It has a pKa of 13.85±0.40 (Predicted) .

Scientific Research Applications

Analytical Detection in Biological Fluids

Bromadoline and its N-demethylated metabolites can be quantitatively determined in biological fluids such as blood, plasma, serum, and urine. This analysis is critical for pharmacokinetic studies and understanding the drug's metabolism. The method utilizes liquid chromatographic techniques and has been successfully applied to both human and animal samples. The detection sensitivity reaches levels as low as 2-5 ng/mL, demonstrating the method's high precision and accuracy in tracking Bromadoline and its metabolites in various biological matrices (Peng, Sood, & Rykert, 1985).

Impact on Phagocytes in Antihistamines

In a study exploring the modulation of metabolic activity of phagocytes by antihistamines, Bromadoline (referred to as Bromadryl in the study) was investigated among other antihistamines. The study found that certain H1-antihistamines, including Bromadoline, exhibited a significant inhibitory effect on the chemiluminescence activity of phagocytes. This suggests Bromadoline's potential role in influencing immune responses, particularly in the context of antihistamine drugs (Lojek et al., 2011).

Environmental and Ecological Studies

Bromadoline has been studied in the context of environmental science, particularly focusing on its toxicity and bioaccumulation in ecosystems. For example, a study on bromadiolone, a compound related to Bromadoline, examined its toxicity and bioaccumulation in earthworms. This research is significant in understanding the ecological impact of such compounds when used as rodenticides and their potential risks to non-target species (Liu et al., 2015). Another study addressed the risk of secondary poisoning in wildlife due to the use of bromadiolone in rodent control, emphasizing the need for sustainable management of rodenticides to minimize unintended environmental impacts (Coeurdassier et al., 2014).

Pharmacological Studies

Bromadoline has been mentioned in pharmacological studies as a compound in phase II clinical trials for its potential use as an analgesic. This illustrates the interest in Bromadoline's pharmacological properties and its potential therapeutic applications (Cotton & James, 1985).

properties

IUPAC Name

4-bromo-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDJFJYMMIZKLG-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81447-81-6 (maleate)
Record name Bromadoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40217897
Record name Bromadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromadoline

CAS RN

67579-24-2
Record name Bromadoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067579242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8DWN01P1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
GW Peng, VK Sood, UM Rykert - Journal of pharmaceutical …, 1985 - Wiley Online Library
… determination of bromadoline and the … bromadoline and its two N‐demethylated metabolites in biological fluids collected from humans and from dogs after administration of bromadoline …
Number of citations: 3 onlinelibrary.wiley.com
MM Vandeputte, M Persson, D Walther… - Archives of …, 2022 - Springer
… Lastly, the third U-47700 analogue included in this study is U-47931E/bromadoline (3). … , our in vitro assay platform indicated that bromadoline was about equally (AequoScreen ® ) or 4–…
Number of citations: 12 link.springer.com
AG Hayes, M Skingle, MB Tyers - Journal of Pharmacology and …, 1987 - ASPET
… Fentanyl, d-propoxyphene, profadol, bromadoline, buprenorphine and nalbuphine produced only a decrease in urine output, which was antagonised by pretreatment with beta-FNA, 40 …
Number of citations: 26 jpet.aspetjournals.org
AM Moussa, GM Cavestro, P Coruzzi… - Journal of clinical …, 2002 - journals.lww.com
This letter reports an atypical presentation of celiac disease. 1 A 28-year-old man was urgently admitted to our department for 2 days of symptoms characterized by macrohematuria, …
Number of citations: 3 journals.lww.com
MF Fogarty, ALA Mohr, DM Papsun… - Journal of Analytical …, 2022 - academic.oup.com
We report a method for the detection and quantitation of 12 drugs and 2 metabolites in the same structural class as the illicit mu-opioid agonist U-47700 in human whole blood. These …
Number of citations: 8 academic.oup.com
KK Sharma, TG Hales, VJ Rao, N NicDaeid… - Forensic …, 2019 - Springer
… bromadoline being registered by the company in 1983 [93]. A 1985 study referred to bromadoline … carried out on the disposition kinetics of bromadoline in humans and canines; however…
Number of citations: 50 link.springer.com
AG Hayes, MJ Sheehan, MB Tyers - British journal of …, 1987 - ncbi.nlm.nih.gov
A range of opioid receptor agonists were tested for activity in five antinociceptive models: the acetylcholine-induced abdominal constriction, tail-flick and hot plate tests in the mouse and …
Number of citations: 158 www.ncbi.nlm.nih.gov
FR Lamy, R Daniulaityte, MJ Barratt, U Lokala… - Drug and alcohol …, 2020 - Elsevier
Background The United States is facing a "triple wave" epidemic fueled by novel synthetic opioids. Cryptomarkets, anonymous marketplaces located on the deep web, play an …
Number of citations: 30 www.sciencedirect.com
R Cotton, R James - Annual Reports in Medicinal Chemistry, 1985 - Elsevier
Publisher Summary This chapter discusses the therapeutic use of analgesics, opioid drugs, and their receptors. In this chapter, reviews of the use of opioid analgesics in cancer …
Number of citations: 3 www.sciencedirect.com
F Nordmeier, LHJ Richter, PH Schmidt, N Schaefer… - Scientific reports, 2019 - nature.com
… 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzenacetamide (U-51754) and trans-4-bromo-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide (U-47931E, bromadoline…
Number of citations: 17 www.nature.com

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